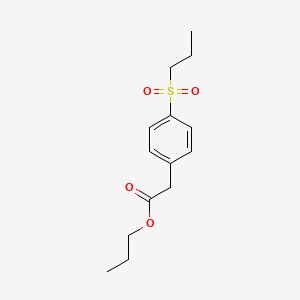
4-(1H-pyrazol-4-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-pyrazol-4-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazolyl group attached to a thiazolyl ring, which is further linked to a pyrimidinyl group. Its unique structure makes it a subject of interest for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-pyrazol-4-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine typically involves multiple steps, starting with the preparation of the pyrazolyl and thiazolyl intermediates. These intermediates are then coupled with the pyrimidinyl group under specific reaction conditions. Common reagents used in these reactions include thionyl chloride, pyridine, and various bases to facilitate the coupling reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: : The thiazolyl ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed on the pyrimidinyl group to produce derivatives with different functional groups.
Substitution: : The pyrazolyl and thiazolyl rings can undergo nucleophilic substitution reactions with various reagents.
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophiles like amines, alcohols, and halides are used in substitution reactions.
Oxidation: : Sulfoxides and sulfones are common products.
Reduction: : Reduced pyrimidinyl derivatives.
Substitution: : Substituted pyrazolyl and thiazolyl derivatives.
Aplicaciones Científicas De Investigación
4-(1H-pyrazol-4-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It can be used as a probe in biological studies to understand enzyme mechanisms.
Industry: : Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be determined by the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
4-(1H-pyrazol-4-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine can be compared with other similar compounds, such as:
4-(1H-pyrazol-4-yl)pyridine: : Similar pyrazolyl group but different heterocyclic ring.
4-(1H-pyrazol-4-yl)benzoic acid: : Similar pyrazolyl group but different functional group.
1,4-Di(1H-pyrazol-4-yl)benzene: : Similar pyrazolyl groups but different core structure.
These compounds share structural similarities but differ in their functional groups and core structures, leading to different chemical properties and applications.
Propiedades
Fórmula molecular |
C10H8N6S |
|---|---|
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
4-(1H-pyrazol-4-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H8N6S/c1-2-11-9(12-3-1)16-10-15-8(6-17-10)7-4-13-14-5-7/h1-6H,(H,13,14)(H,11,12,15,16) |
Clave InChI |
KFPNLVMHHHVXTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)NC2=NC(=CS2)C3=CNN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[(2-ethoxy-2-oxoethyl)-methylamino]-4-oxobutanoate](/img/structure/B15358180.png)
![4-chloro-5,6-dimethyl-2-thiophen-3-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15358183.png)
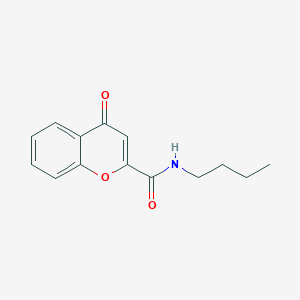

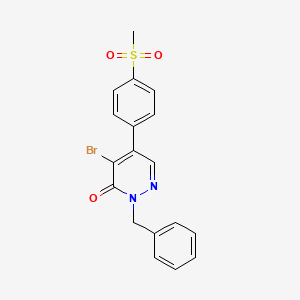
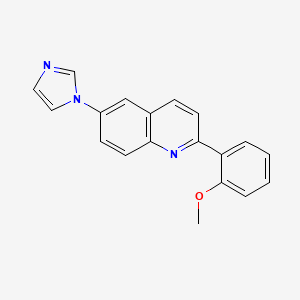
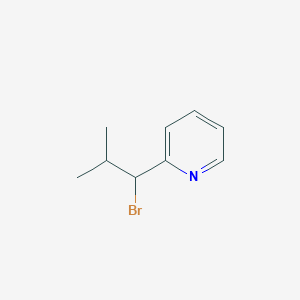
![3-(1H-imidazol-4-ylmethyl)-1-pyridin-2-ylimidazo[1,5-a]pyridine](/img/structure/B15358218.png)

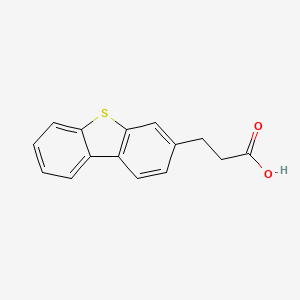
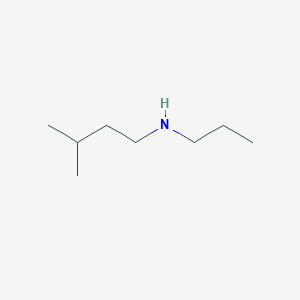
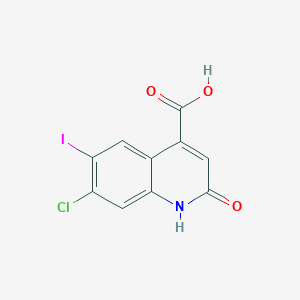
![6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15358263.png)
